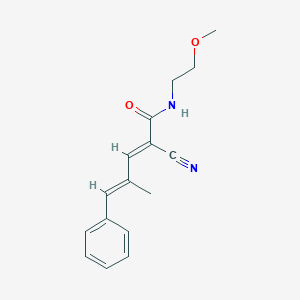
1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 4-Chloro-α-PHP or 4-Cl-PHP-OH. It is a synthetic cathinone derivative that belongs to the class of designer drugs. The compound has a molecular formula of C10H14ClNO2 and a molecular weight of 229.68 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride is not well understood. However, it is believed to act as a potent dopamine reuptake inhibitor, leading to increased dopamine levels in the brain. This, in turn, leads to the stimulation of the central nervous system and the induction of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride is its potent pharmacological activity, which makes it a useful tool for studying the central nervous system. However, its use is limited due to its potential for abuse and addiction. Additionally, the compound is not approved for human use, which limits its applicability in clinical research.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to understand the mechanism of action of the compound and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride involves the reaction between 4-chlorobenzaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The intermediate product obtained is then reacted with methyl ethyl ketone to obtain the final product, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant pharmacological activities, including central nervous system stimulation, euphoria, and increased locomotor activity. The compound has also been reported to have analgesic and anesthetic effects.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-10(2,12-14)9(13)7-3-5-8(11)6-4-7;/h3-6,12,14H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRZGWKQCGNBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Cl)NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)

![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)

![[1-[3-(2-chlorophenyl)propanoyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4900699.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4900703.png)
![4-[4-(1-piperidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4900707.png)

![1-{7-[2-(benzyloxy)-5-bromophenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4900718.png)


![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4900725.png)
![N-(3-isoxazolylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4900745.png)
